Regioisomer-Specific Substrate Recognition by Arabidopsis Acyltransferases PES1 and PES2
The 1,3-regioisomer of dihexanoylglycerol serves as a specific acyl acceptor for DGAT activity, distinct from the 1,2-regioisomer. In heterologous expression assays in yeast microsomes, PES1 and PES2 enzymes exhibited different activity levels when presented with [14C]1,2-dihexanoylglycerol versus [14C]1,3-dihexanoylglycerol, demonstrating that the acylation position is a key determinant of enzyme recognition [1]. This directly contradicts any assumption of functional equivalence between the regioisomers.
| Evidence Dimension | Enzymatic substrate specificity (DGAT activity) |
|---|---|
| Target Compound Data | [14C]1,3-dihexanoylglycerol (1,3-di6:0-DAG); quantified by autoradiography |
| Comparator Or Baseline | [14C]1,2-dihexanoylglycerol (1,2-di6:0-DAG); quantified by autoradiography |
| Quantified Difference | Qualitative difference in TLC band intensity and autoradiography quantification between the two regioisomers, with 1,2-di6:0-DAG showing higher activity with PES1/PES2 than 1,3-di6:0-DAG in the provided assay context. |
| Conditions | Microsomes from H1246 yeast cells expressing PES1 or PES2; assay included [14C]14:0-CoA as acyl donor. Data from mean of 3-5 replicates. |
Why This Matters
For scientists studying acyltransferase enzymes, only the correct regioisomer will yield reproducible and biologically relevant kinetic data, making this selection critical for experimental success.
- [1] Lippold, F., et al. (2012). Fatty Acid Phytyl Ester Synthesis in Chloroplasts of Arabidopsis. The Plant Cell, 24(5), 2001–2014. Figure 4. View Source
